molecular formula C11H21N3 B13072420 [1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutan-2-yl)amine

[1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutan-2-yl)amine

Cat. No.: B13072420
M. Wt: 195.30 g/mol
InChI Key: GRTGWVCSNWDQJA-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)ethylamine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure but with a different alkyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure with an ethyl group instead of a methyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: Similar structure with a longer carbon chain.

The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

3-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine

InChI

InChI=1S/C11H21N3/c1-8(2)9(3)13-10(4)11-6-12-14(5)7-11/h6-10,13H,1-5H3

InChI Key

GRTGWVCSNWDQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CN(N=C1)C

Origin of Product

United States

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